molecular formula C20H14ClF3N2O3 B3035945 1-[(4-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide CAS No. 338783-27-0

1-[(4-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide

Cat. No. B3035945
CAS RN: 338783-27-0
M. Wt: 422.8 g/mol
InChI Key: GUUBAVWKXVLQSF-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H14ClF3N2O3 and its molecular weight is 422.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Allergic Activities

Allergies are common immune system disorders triggered by environmental allergens. This compound has been investigated for its anti-allergic effects. A series of novel derivatives were synthesized and tested for in vivo anti-allergic activities. Notably, some of these derivatives demonstrated significant effects on both allergic asthma and allergic itching. Specifically:

Antitubercular Activity

The compound’s structure suggests potential antitubercular properties. Researchers have explored related derivatives for their in vitro activity against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG). Further studies are needed to assess its efficacy in treating tuberculosis .

Anti-HIV-1 Activity (Indole Derivatives)

While not directly related to this compound, indole derivatives have shown promise as anti-HIV-1 agents. Investigating similar structural motifs may reveal additional applications .

Synthesis of Antihistamines

Efficient synthetic routes have been developed for antihistamine drugs, including clocinizine and chlorcyclizine. The common intermediate 1-[(4-chlorophenyl)(phenyl)methyl]-piperazine plays a crucial role in their synthesis .

Potential Anti-Inflammatory Effects

Given the presence of sulfonamide moieties, which have been associated with anti-inflammatory activity, further exploration of this compound’s anti-inflammatory potential could be valuable .

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClF3N2O3/c21-15-4-1-13(2-5-15)11-26-12-14(3-10-18(26)27)19(28)25-16-6-8-17(9-7-16)29-20(22,23)24/h1-10,12H,11H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUBAVWKXVLQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401115973
Record name 1-[(4-Chlorophenyl)methyl]-1,6-dihydro-6-oxo-N-[4-(trifluoromethoxy)phenyl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401115973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-chlorophenyl)methyl]-6-oxo-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide

CAS RN

338783-27-0
Record name 1-[(4-Chlorophenyl)methyl]-1,6-dihydro-6-oxo-N-[4-(trifluoromethoxy)phenyl]-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338783-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Chlorophenyl)methyl]-1,6-dihydro-6-oxo-N-[4-(trifluoromethoxy)phenyl]-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401115973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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